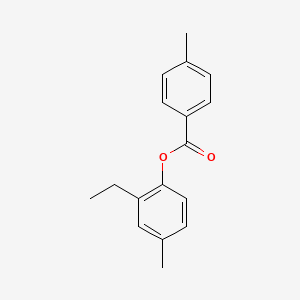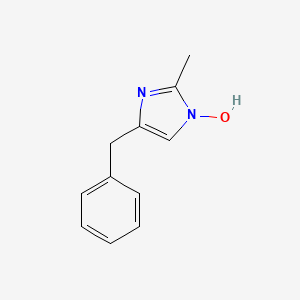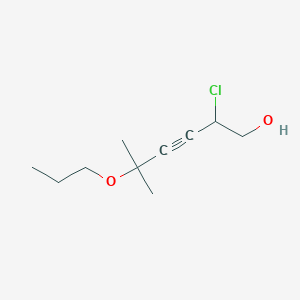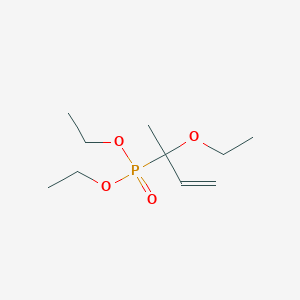
3-Methyl-4-oxo-1,2-dithiane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-oxo-1,2-dithiane is an organic compound with the molecular formula C5H8OS2. It is a member of the dithiane family, which are sulfur-containing heterocycles. This compound is known for its unique structure, which includes a dithiane ring with a ketone functional group at the 4-position and a methyl group at the 3-position .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-4-oxo-1,2-dithiane can be synthesized through the reaction of carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a thioacetal intermediate, which is then oxidized to form the dithiane ring. Common catalysts used in this process include yttrium triflate and tungstophosphoric acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of efficient and reusable catalysts, such as copper bis(dodecyl sulfate), allows for high yields and ease of operation without the need for organic solvents .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-oxo-1,2-dithiane undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Organolithium reagents, Grignard reagents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced dithiane derivatives
Substitution: Various substituted dithiane derivatives
Scientific Research Applications
3-Methyl-4-oxo-1,2-dithiane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-4-oxo-1,2-dithiane involves its ability to undergo various chemical transformations. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its sulfur atoms can participate in redox reactions, while the ketone group can undergo nucleophilic addition reactions . The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular proteins and enzymes .
Comparison with Similar Compounds
3-Methyl-4-oxo-1,2-dithiane can be compared with other similar compounds, such as:
1,3-Dithiane: A well-known carbonyl protecting group and synthetic building block.
1,4-Dithiane: Used in the synthesis of complex molecular architectures.
3-Methyl-1,2-dithian-4-one: Another name for this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to other dithiane derivatives .
Properties
CAS No. |
90238-76-9 |
|---|---|
Molecular Formula |
C5H8OS2 |
Molecular Weight |
148.3 g/mol |
IUPAC Name |
3-methyldithian-4-one |
InChI |
InChI=1S/C5H8OS2/c1-4-5(6)2-3-7-8-4/h4H,2-3H2,1H3 |
InChI Key |
HIPRPYCXKYSMOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)CCSS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B14356844.png)
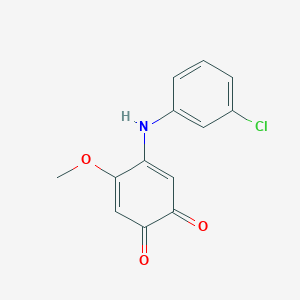
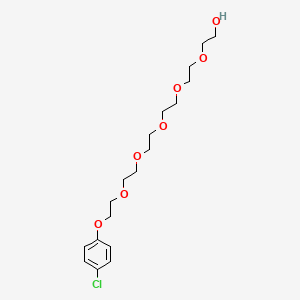
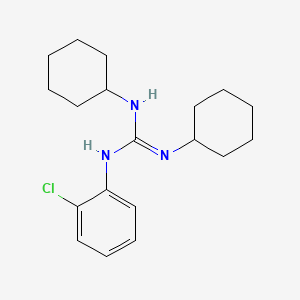
![2-[(Z)-octadec-1-enyl]butanedioic acid](/img/structure/B14356872.png)
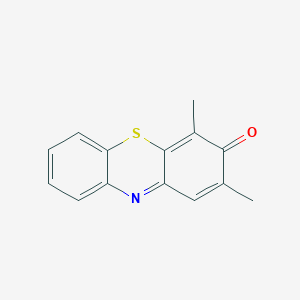
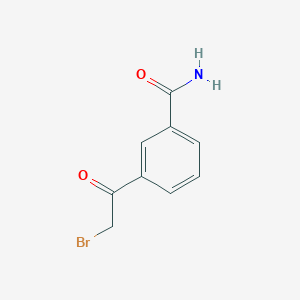
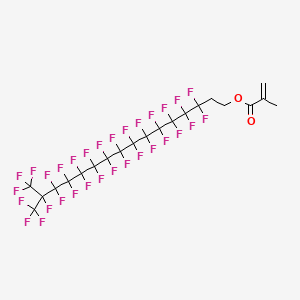
![5-Amino-1,4-bis[(thiophen-2-yl)sulfanyl]anthracene-9,10-dione](/img/structure/B14356893.png)
![3-Butan-2-yl-6-[(4-methoxyphenyl)methyl]-9-[6-(oxiran-2-yl)-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B14356894.png)
